molecular formula C10H7F3N2 B1583572 5-phenyl-3-(trifluoromethyl)pyrazole CAS No. 4027-54-7

5-phenyl-3-(trifluoromethyl)pyrazole

Cat. No.: B1583572
CAS No.: 4027-54-7
M. Wt: 212.17 g/mol
InChI Key: KJKWJOAARUHGNU-UHFFFAOYSA-N
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Description

5-Phenyl-3-(trifluoromethyl)pyrazole (CAS 4027-54-7) is a high-purity heterocyclic compound supplied as a white to light yellow crystalline solid . This chemical belongs to the class of pyrazole derivatives, which are extensively studied for their versatile pharmacological activities . Pyrazole cores are recognized for their significant potential in medicinal chemistry, exhibiting a broad spectrum of biological properties including anticancer, anti-inflammatory, analgesic, and antimicrobial activities . The incorporation of the trifluoromethyl (CF3) group is a key structural feature, as it is known to enhance the molecule's lipophilicity and modulate its electron-withdrawing characteristics, which can significantly improve pharmacokinetic properties and drug-receptor interactions . Preclinical research highlights the potential of related trifluoromethyl-pyrazole compounds as promising anticancer candidates, with studies utilizing advanced computational and crystallographic methods to elucidate their structure-activity relationships and molecular-level behavior . Furthermore, pyrazole and pyrazoline derivatives are investigated as key scaffolds in developing cannabinoid CB1 receptor antagonists, which have therapeutic prospects in treating disorders such as obesity and schizophrenia . Researchers value this compound as a valuable building block for synthesizing novel chemical entities and for probing new mechanisms of action in drug discovery. Specifications include a purity of >98.0% (by GC), a melting point of 122-126°C, and solubility in methanol . This product is intended for research and development applications only and is not intended for diagnostic, medicinal, or household use. Researchers should consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKWJOAARUHGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346333
Record name 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
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Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4027-54-7
Record name 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
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Record name 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
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Record name 3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
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Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of 5-phenyl-3-(trifluoromethyl)pyrazole, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For pyrazole (B372694) derivatives, the chemical shift of the proton at the C4 position is a key diagnostic signal. In the related compound 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, the C4-H proton appears as a singlet at δ 6.71 ppm when measured in CDCl₃. rsc.org The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.26 and 7.36 ppm. rsc.org

Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. The signals are influenced by the electronegativity of adjacent atoms and functional groups. The trifluoromethyl (CF₃) group exerts a strong electron-withdrawing effect, significantly influencing the chemical shifts of the pyrazole ring carbons. The carbon of the CF₃ group itself appears as a quartet due to coupling with the three fluorine atoms (¹JC-F). mdpi.com For example, in 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the CF₃ carbon signal is a quartet with a coupling constant of ¹JC-F = 272 Hz. mdpi.com The C3 and C5 carbons of the pyrazole ring are also significantly affected. In 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, the pyrazole and phenyl carbon signals appear at δ 144.8, 139.2, 129.0, 128.9, 128.7, 128.6, 128.3, 125.4, and 105.5 ppm in CDCl₃. rsc.org The position of the tautomeric equilibrium in N-H pyrazoles is related to the Hammett σₚ value of the substituent at the 3(5)-position, which can be studied using ¹³C NMR. cdnsciencepub.com

Table 1: Representative 13C NMR Chemical Shifts (δ) for Phenyl-Trifluoromethyl-Pyrazole Scaffolds

Carbon Atom Representative Chemical Shift (ppm) Coupling Constant (J in Hz)
C3-C F₃ ~120-125 q, ¹JC-F ≈ 271-272
Pyrazole C3 ~145 (q) ²JC-F ≈ 30-42
Pyrazole C4 ~105-112
Pyrazole C5 ~144-148
Phenyl C (ipso) ~128-130

Note: Data is compiled from related structures and serves as a representative example. rsc.orgmdpi.comrsc.org q denotes a quartet.

Fluorine-19 NMR is particularly informative for fluorinated compounds. The CF₃ group in this compound gives a characteristic singlet in the 19F NMR spectrum. The chemical shift is typically reported relative to an external standard like CFCl₃ (δ = 0.00 ppm). rsc.org In related trifluoromethyl-substituted pyrazoles, this signal appears around δ -61 to -70 ppm. mdpi.comrsc.org For instance, the 19F NMR spectrum of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one shows a singlet at δ -61.00 ppm for the CF₃ group. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing the purity of a sample and confirming its molecular weight. ub.edu Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. For this compound (C₁₀H₇F₃N₂), with a molecular weight of 212.18 g/mol , the expected m/z value for the [M+H]⁺ ion would be approximately 213.19. cymitquimica.com In the analysis of the related compound 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, the [M+H]⁺ ion was observed at m/z = 289. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass. For a derivative, 5-fluoro-1-(4-fluorophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole, the calculated exact mass for the C₂₀H₁₉N₂F₄⁺ ion was 363.1484, with the found value being 363.1492, confirming its identity. rsc.org

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint.

Table 2: Mass Spectrometry Data for this compound and Related Compounds

Compound Ionization Method Observed Ion m/z (Mass/Charge) Reference
This compound - [M] 212.18 (Calculated) cymitquimica.com
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole ESI [M+H]⁺ 289 rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C=C and C=N bonds of the aromatic and pyrazole rings, and the strong C-F bonds of the trifluoromethyl group.

Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch 3100-3600 Broad band, indicative of the pyrazole N-H
C-H Stretch (Aromatic) 3000-3100 Sharp peaks from the phenyl ring
C=C / C=N Stretch 1450-1620 Multiple bands from pyrazole and phenyl rings

Note: Data compiled from typical ranges and spectra of related pyrazole compounds. mdpi.comresearchgate.net

For example, the FT-IR spectrum of a related trifluoromethyl-containing pyrazole derivative showed a strong absorption band at 1318 cm⁻¹ attributed to the Ar-CF₃ group. mdpi.com The N-H stretching vibration is also a key feature for N-unsubstituted pyrazoles. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

While the specific crystal structure of this compound was intended for synthesis in one report, a stable dihydropyrazole intermediate was isolated instead. nih.gov However, analysis of closely related structures provides significant insight. For instance, the crystal structure of 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one reveals that the phenyl and pyrazol-3(2H)-one rings are twisted with a dihedral angle of 33.0(1)°. researchgate.net

In the solid state, N-unsubstituted pyrazoles are capable of forming intermolecular hydrogen bonds. The pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the sp²-hybridized nitrogen). In the crystal structure of pyrazole-pyrazolium picrate, N—H⋯N hydrogen bonds link pyrazole molecules into dimers. nih.gov For this compound, similar N—H⋯N hydrogen bonding between adjacent molecules is expected, forming chains or dimeric structures in the crystal lattice.

The presence of the phenyl ring allows for π-π stacking interactions, which contribute to the stability of the crystal packing. In 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one, weak π–π stacking interactions are observed between the phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.881(2) Å. researchgate.net Similar interactions are anticipated in the crystal structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The spectrum of this compound is characterized by absorptions corresponding to π-π* transitions associated with the conjugated system of the phenyl and pyrazole rings.

For related arylazo-3,5-bis(trifluoromethyl)pyrazole compounds, the π-π* transition is observed in the range of λmax = 320-344 nm. nih.gov A secondary, weaker absorption corresponding to an n-π* transition is also often observed at longer wavelengths (λmax ≈ 425 nm). nih.gov The specific absorption maxima and molar extinction coefficients are sensitive to the solvent and the substitution pattern on the aromatic rings. nih.govuta.edu The study of 3(5)-methyl-5(3)-phenylpyrazole also shows a distinct UV/Vis spectrum, highlighting the electronic nature of the pyrazole core. nist.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
5-fluoro-1-(4-fluorophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one
pyrazole-pyrazolium picrate
arylazo-3,5-bis(trifluoromethyl)pyrazole

Impact of Substitution Patterns on the Pyrazole and Phenyl Moieties

The pyrazole ring and its phenyl substituent are key areas for structural modification to modulate biological activity. Research has shown that even minor changes to these moieties can lead to significant differences in efficacy and selectivity.

For instance, in the development of pyrazole-based inhibitors of meprin α and β, the 3,5-diphenylpyrazole (B73989) structure was identified as a potent lead. nih.gov While the introduction of a second substituent on the phenyl rings had a marginal impact on inhibitory activity, it improved selectivity against off-target proteases. nih.gov Interestingly, substituting the N1 position of the pyrazole ring with lipophilic groups like methyl or phenyl led to a decrease in activity against meprin α and β compared to the unsubstituted version. nih.gov

In the context of antibacterial agents, the substitution pattern on an aniline (B41778) moiety attached to the pyrazole core plays a crucial role. Studies on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives revealed that lipophilic substituents on the aniline's phenyl ring enhanced antibacterial activity. mdpi.comnih.gov Conversely, the presence of a protic group, such as carboxylic acid, eliminated the activity. mdpi.com Alkyl and hydrophobic substituents on the phenyl ring were found to increase potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), while a methoxy (B1213986) substituent significantly decreased it. nih.gov

Furthermore, in the design of trypanocidal agents, the removal of an amine group from the pyrazole ring of a hit compound and the introduction of substituents like Br, Cl, and methyl at the para-position of the 1-aryl group resulted in increased potency. nih.gov Theoretical studies also suggest that in 3,5-disubstituted pyrazoles, the electronically dominant and bulkier groups tend to favor occupation of the C3 position for higher stability. mdpi.com

Impact of Phenyl and Pyrazole Substitutions on Biological Activity
Parent ScaffoldSubstituent/ModificationEffect on Biological ActivityTarget/ApplicationSource
3,5-DiphenylpyrazoleSecond substituent on phenyl ringsImproved selectivityMeprin α and β inhibition nih.gov
3,5-DiphenylpyrazoleN-methylation or N-phenylationDecreased activityMeprin α and β inhibition nih.gov
3,5-Bis(trifluoromethyl)phenyl-pyrazoleLipophilic groups on aniline moietyIncreased activityAntibacterial (Gram-positive) mdpi.comnih.gov
3,5-Bis(trifluoromethyl)phenyl-pyrazoleCarboxylic acid on aniline moietyEliminated activityAntibacterial (Gram-positive) mdpi.com
1-Aryl-pyrazole-imidazolineBr, Cl, or methyl at para-position of 1-aryl groupIncreased potencyTrypanocidal nih.gov

Influence of the Trifluoromethyl Group on Biological Interactions

The trifluoromethyl (CF3) group is a cornerstone of the this compound structure, exerting a profound influence on its biological interactions through several mechanisms. Its incorporation is a strategic choice in drug design, known to enhance both pharmacodynamic and pharmacokinetic properties. nih.gov

One of the most significant effects of the CF3 group is the enhancement of lipophilicity. researchgate.nettandfonline.com This increased lipid solubility facilitates the penetration of molecules through biological membranes, leading to better absorption and transport in vivo. researchgate.nettandfonline.com This property is critical for a compound to reach its target site in sufficient concentrations.

Beyond lipophilicity, the strong electron-withdrawing nature of the trifluoromethyl group alters the electronic environment of the pyrazole ring. tandfonline.com This can influence the pKa of the molecule and its ability to engage in hydrogen bonding and other non-covalent interactions within a biological target's binding site. Computational and docking studies have shown that pyrazole derivatives bearing CF3 groups can exhibit highly favorable binding affinities to target proteins, such as those involved in cancer. unf.edu

SAR in Medicinal Chemistry Contexts

In the realm of medicinal chemistry, derivatives of this compound have been explored for a multitude of therapeutic applications, with SAR studies guiding the optimization of lead compounds.

Enzyme Inhibition:

Meprin α and β Inhibitors: As previously mentioned, 3,5-diphenylpyrazoles have shown potent inhibitory activity against meprin α. nih.gov The unsubstituted 3,5-diphenylpyrazole itself was a highly active inhibitor. nih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibitors: In the context of antifungal agents for agricultural use, which often translates to medicinal applications, N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been designed as SDH inhibitors. acs.org Molecular docking studies suggest these compounds bind within the enzyme's active site. acs.org

Receptor Binding:

Adenosine (B11128) and Serotonin (B10506) Receptor Antagonists: The pyrazole scaffold is a key component in the development of antagonists for G-protein coupled receptors. Pyrazolo[1,5-a]pyrimidines have been synthesized as potent antagonists of the serotonin 5-HT6 receptor, with the nature and position of substituents on the arylsulfonyl moiety affecting receptor affinity. nih.gov Similarly, pyrazolo[4,3-e] nih.govresearchgate.nettandfonline.comtriazolo[1,5-c]pyrimidines have been developed as adenosine receptor antagonists. nih.govresearchgate.net

Other Therapeutic Areas:

Antibacterial Agents: Derivatives with a 3,5-bis(trifluoromethyl)phenyl substitution have demonstrated significant activity against drug-resistant Gram-positive bacteria, including MRSA. mdpi.comnih.govrsc.org The SAR indicates that hydrophobic and lipophilic substituents on an attached aniline ring are key for potency. mdpi.comnih.gov

Anticancer Agents: Curcuminoid-inspired pyrazole derivatives, particularly those with CF3 groups, have shown favorable binding affinities to proteins involved in cancer. unf.edu

Antitrypanosomal Agents: Pyrazole-imidazoline derivatives have been optimized based on SAR to yield compounds with high potency against the intracellular amastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

SAR Highlights in Medicinal Chemistry
Therapeutic Target/ApplicationKey Structural Features for ActivityExample Scaffold/DerivativeSource
Meprin α InhibitionUnsubstituted 3,5-diphenylpyrazole core3,5-Diphenylpyrazole nih.gov
Antibacterial (Anti-MRSA)3,5-Bis(trifluoromethyl)phenyl group; hydrophobic substituents on aniline3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole anilines mdpi.comnih.gov
Serotonin 5-HT6 Receptor AntagonismSubstituted 3-arylsulfonyl group on a pyrazolo[1,5-a]pyrimidine (B1248293) core3-Arylsulfonyl-pyrazolo[1,5-a]pyrimidines nih.gov
Antitrypanosomal (Anti-T. cruzi)Para-halogen or methyl substitution on 1-aryl ring of pyrazole-imidazoline1-(p-Chlorophenyl)-pyrazole-imidazoline derivatives nih.gov

SAR in Agrochemical Contexts

The this compound framework is also a prominent feature in modern agrochemicals, particularly fungicides and plant growth regulators.

Herbicidal and Fungicidal Efficacy: Fluoro-substituted phenylpyrazoles are known for a wide spectrum of activities relevant to plant protection. nih.gov The introduction of a trifluoromethyl group is a common strategy in the design of fungicides. Several commercial fungicides, such as bixafen (B1247100) and fluxapyroxad, are difluoromethyl-substituted pyrazoles that act as succinate dehydrogenase inhibitors (SDHIs). nih.gov

A study on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives found that several compounds exhibited excellent antifungal activity against phytopathogenic fungi like Gibberella zea and Fusarium oxysporum. acs.org The compound 7c , N-(2-chloro-6-methylpyridin-4-yl)-1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, was particularly effective against F. oxysporum. acs.org Molecular docking confirmed that these compounds likely target SDH. acs.org

Plant Growth Regulation: In a search for new compounds that induce a "triple response" in Arabidopsis seedlings (a phenotype indicative of ethylene-like activity), a series of pyrazole derivatives were synthesized and evaluated. nih.gov This study involved substitutions on the phenyl ring of a benzenesulfonamide (B165840) moiety attached to a 3,5-dimethylpyrazole. The SAR analysis helped in identifying the most potent compounds for potential application as plant growth regulators. nih.gov

Understanding Physicochemical Property Modulation

The strategic incorporation of fluorine, particularly as a trifluoromethyl group, is a powerful tool for fine-tuning the physicochemical properties of the this compound scaffold.

Role of Fluorine in Adjusting Physicochemical Properties

The introduction of fluorine into a molecule has become a vital strategy for medicinal and agricultural chemists. tandfonline.com Fluorine atoms, and by extension the trifluoromethyl group, can significantly alter a molecule's properties:

Lipophilicity: As established, fluorine generally increases a molecule's lipophilicity. researchgate.nettandfonline.com This enhancement of lipid solubility is crucial for improving the rates of absorption and transport of the compound across biological membranes. tandfonline.com

Electronic Environment: Fluorine is the most electronegative element, and its presence profoundly alters the electronic landscape of a molecule. This can influence the acidity or basicity of nearby functional groups and change the nature of intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. researchgate.nettandfonline.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound. researchgate.netunf.edu

Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets. For instance, fluorine can participate in orthogonal multipolar interactions with amide groups in proteins, contributing to enhanced binding affinity. nih.gov

Investigations into Hydrolytic Stability of Pyrazole Derivatives

The stability of pyrazole derivatives, particularly their resistance to hydrolysis, is a critical factor in their potential utility. Research has shown that certain pyrazole compounds can be susceptible to degradation in aqueous environments.

For instance, a series of pyrazolyl benzoic acid ester derivatives were identified as potent allosteric inhibitors of the West Nile Virus (WNV) NS2B-NS3 proteinase. nih.gov However, these compounds demonstrated limited practical use as biochemical tools due to their rapid hydrolysis in aqueous buffers at pH 8, with a half-life of approximately one to two hours. nih.govnih.gov The hydrolysis product, a pyrazol-3-ol, was found to be inactive as an inhibitor. nih.gov

In response to this instability, subsequent research focused on designing and synthesizing pyrazole derivatives with improved hydrolytic stability. nih.govnih.gov This led to the development of 3-substituted pyrazole ester derivatives with significantly enhanced stability. The investigation involved modifying the ester moiety and observing the impact on the compound's half-life in a pH 8 buffer. nih.govscispace.com By analyzing the amount of the compound remaining over time using LC/MS, researchers quantified the improvement in aqueous stability. nih.govscispace.com For example, strategic substitutions led to compounds with substantially longer half-lives, such as compound 7e which recorded a half-life of 450 minutes. scispace.com In contrast, certain amide derivatives, like amide 17 , were found to have a relatively short half-life of 1.25 hours, while others, such as alkene 14 and amide 15 , were highly stable. scispace.com

Studies on N-trifluoromethyl (N-CF3) pyrazoles also highlight stability concerns. The N-CF3 moiety is only hydrolytically stable when attached to electron-deficient rings like pyrazole. acs.org The instability of trifluoromethylhydrazine, a precursor, can lead to the formation of undesired des-CF3 side products during synthesis, indicating that the trifluoromethyl group can be susceptible to hydrolysis under certain conditions. acs.org

Table 1: Hydrolytic Stability of Selected Pyrazole Derivatives

This table presents the half-life (t½) of various pyrazole derivatives in a pH 8 buffer, as determined by LC/MS analysis. The data illustrates the impact of structural modifications on the hydrolytic stability of these compounds.

Compound Structure Half-life (t½) in minutes
7e Pyrazole ester derivative 450
Amide 17 Pyrazole amide derivative 75

| Initial Esters (1-3) | Pyrazolyl benzoic acid ester | 60-120 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Approaches for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net This methodology is a cornerstone of rational drug design, simplifying the development of new compounds by predicting their activity based on physicochemical descriptors. msjonline.org Numerous QSAR studies have been performed on pyrazole derivatives to understand the structural requirements for various biological activities, including anti-inflammatory, anticancer, and herbicidal effects. researchgate.netneuroquantology.comnih.gov

Anti-Inflammatory and COX-2 Inhibition: A 3-Dimensional QSAR study was conducted on a series of tetrasubstituted pyrazole derivatives to understand their cyclooxygenase-2 (COX-2) inhibitory activity. msjonline.org Using multiple linear regression analysis, a statistically significant QSAR model was developed with a coefficient of determination (r²) of 0.835. msjonline.org This model was then used to predict the COX-2 inhibitory activity of other compounds. msjonline.org Another QSAR analysis on pyrazole derivatives as anti-inflammatory agents focused on their ability to inhibit p38 kinase. neuroquantology.com The study successfully derived statistically significant models using 3D descriptors to explore the binding requirements of these derivatives to the kinase. neuroquantology.com

Anticancer Activity: QSAR modeling has been effectively used to explore the relationship between the chemical structures of pyrazole derivatives and their anticancer activities. researchgate.net In one study, 2D-QSAR models were developed for a set of pyrazole compounds against seven different cancer cell lines, including PC-3, B16F10, and K562. nih.gov These models were used to predict the anticancer activity (pIC50 values) of a large set of in-house synthesized pyrazole derivatives and to guide the design of new compounds with potentially enhanced activity. nih.gov For designing potent inhibitors of the Rearranged during Transfection (RET) kinase, a therapeutic target in cancer, 3D-QSAR models (CoMFA and CoMSIA) were generated for a series of pyrazole derivatives. nih.gov These models provided insights into the structural characteristics crucial for inhibitory activity, leading to the design of new compounds with predicted activity higher than the most active compound in the original series. nih.gov

Herbicidal Activity: The herbicidal potential of pyrazole derivatives has also been investigated using QSAR. Some substituted phenylpyrazole derivatives have shown significant herbicidal activity. nih.gov While some newly synthesized compounds containing phenylpyridine moieties showed only moderate herbicidal activities, they were identified as valuable lead compounds for further optimization, a process that can be guided by QSAR studies. nih.gov

Table 2: Summary of Selected QSAR Studies on Pyrazole Derivatives

This table summarizes various QSAR models developed for pyrazole derivatives, highlighting the biological target, the statistical significance of the model, and the type of modeling approach used.

Biological Activity QSAR Model Type Key Statistical Parameter Investigated Target/Cell Line Reference
COX-2 Inhibition 3D-QSAR (MLR) r² = 0.835 COX-2 Protein msjonline.org
Anti-inflammatory 3D-QSAR Statistically significant p38 Kinase neuroquantology.com
Anticancer (RET Kinase) 3D-QSAR (CoMFA/CoMSIA) Statistically reasonable RET Kinase nih.gov

Applications in Scientific Research

Use as a Building Block in Organic Synthesis

5-Phenyl-3-(trifluoromethyl)pyrazole is a valuable intermediate in organic synthesis. chemimpex.com Its structure allows for further functionalization at several positions, making it a versatile starting material for more complex molecules. It is particularly important in the agrochemical industry as a key component in the synthesis of modern herbicides and fungicides. chemimpex.com In the field of medicinal chemistry, it serves as a scaffold for building novel drug candidates. For example, derivatives such as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline have been synthesized and investigated for their potent anti-inflammatory activity. nih.gov

Role as a Ligand in Coordination Chemistry

Pyrazolate anions, formed by the deprotonation of pyrazoles, are excellent ligands in coordination chemistry. uta.edu The presence of fluorinated substituents, such as the trifluoromethyl group in this compound, can impart favorable properties to the resulting metal complexes, including enhanced volatility, thermal stability, and oxidative stability. uta.edu These fluorinated pyrazolate ligands have been used to synthesize trinuclear complexes with coinage metals (Cu, Ag, Au), which exhibit interesting structural and luminescent properties, suggesting potential applications in materials science, such as for light-emitting devices. uta.edu

Application as a Research Tool in Chemical Biology

The unique properties of trifluoromethylated pyrazoles make them useful tools in chemical biology. Researchers are exploring the role of compounds like this compound as biochemical probes to help understand biological pathways and processes. chemimpex.com Furthermore, the pyrazole (B372694) scaffold substituted with trifluoromethylphenyl groups has been central to the design of new antibacterial agents. nih.govnih.govrsc.org Studies have shown that such compounds can be potent growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and are effective against bacterial biofilms. nih.govrsc.org These findings highlight the compound's potential as a lead structure in the urgent search for new antibiotics. nih.gov

Pharmacological and Biological Research Applications

Anti-inflammatory and Analgesic Activities of Pyrazole (B372694) Derivatives

Pyrazole derivatives are well-documented for their anti-inflammatory and analgesic properties. nih.govwindows.net The pyrazole nucleus is a key feature in several established drugs, including the selective COX-2 inhibitor celecoxib (B62257) and the analgesic difenamizole. mdpi.com Research into new pyrazole-based compounds continues to yield derivatives with potent activities. For instance, the novel pyrazole derivative FR140423, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, has demonstrated anti-inflammatory effects two- to three-fold more potent than indomethacin (B1671933) in carrageenan-induced paw edema and adjuvant arthritis models. nih.gov Furthermore, its anti-hyperalgesic effect was found to be five times more potent than that of indomethacin. nih.gov

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in inflammatory pathways. researchgate.net A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins. researchgate.netijpsjournal.com The pyrazole-based drug celecoxib, for example, selectively binds to a hydrophobic pocket in the COX-2 enzyme. ijpsjournal.com The derivative FR140423 was found to be 150 times more selective for inhibiting COX-2 over COX-1. nih.gov Some analogs also target 5-lipoxygenase (5-LOX), another enzyme involved in producing inflammatory mediators called leukotrienes. researchgate.netijpsjournal.com

Beyond COX and LOX, pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes, including inflammation. nih.gov Kinase inhibition is a key strategy in developing targeted therapies. nih.gov Pyrazole-containing compounds have been successfully designed as inhibitors for several kinases, including:

Janus Kinases (JAKs): Ruxolitinib, which contains a pyrazole ring, is a selective inhibitor of JAK1 and JAK2. nih.gov Gandotinib, another derivative, also targets JAK2. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The pyrazole derivative AZD4547 is a type I inhibitor of FGFR1, binding to the active conformation of the kinase. nih.gov

Bcr-Abl Kinase: Asciminib acts as a non-ATP competitive (allosteric) inhibitor of the Bcr-Abl kinase, where the pyrazole ring forms a critical hydrogen bond within the binding site. nih.gov

Extracellular signal-Regulated Kinases (ERK): Ravoxertinib is a potent and selective inhibitor of ERK1 and ERK2, which are key components of the MAPK signaling pathway. nih.gov

In addition to direct enzyme inhibition, pyrazole derivatives exert their anti-inflammatory effects by modulating complex signaling pathways. A critical target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of gene expression for numerous inflammatory mediators. researchgate.netsci-hub.se Pyrazole compounds can impede the activation of NF-κB, which in turn suppresses the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.netijpsjournal.comsci-hub.se

Studies have shown that certain pyrazole derivatives can decrease the levels of these pro-inflammatory cytokines while simultaneously increasing anti-inflammatory cytokines like IL-4, demonstrating a clear immunomodulatory effect. sci-hub.se They can also influence the function of immune cells, such as neutrophils and macrophages, by suppressing migration and the release of inflammatory agents. researchgate.net Another mechanism involves the downregulation of inducible nitric oxide synthase (iNOS), leading to a reduction in the production of nitric oxide, a potent inflammatory mediator. ijpsjournal.com

Antimicrobial Activities of Trifluoromethylated Pyrazoles

The strategic placement of a trifluoromethyl (–CF3) group onto a pyrazole scaffold has been shown to yield compounds with significant antimicrobial properties. mdpi.comresearchgate.net Numerous studies have focused on developing trifluoromethylated pyrazoles as a new class of antibiotics to combat the growing threat of drug-resistant bacteria. mdpi.comnih.govnih.gov

Research has consistently shown that trifluoromethylated pyrazole derivatives are particularly effective against Gram-positive bacteria. mdpi.comnih.govnih.gov In many studies, these compounds have demonstrated potent growth-inhibiting activity against a range of Gram-positive strains while showing little to no significant activity against Gram-negative bacteria. nih.govmdpi.com This selectivity may indicate a better permeability through the outer membrane of Gram-positive bacteria. scielo.br

The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. Several novel trifluoromethyl-substituted pyrazole derivatives have shown impressive MIC values against various bacterial strains.

Compound TypeBacterial StrainReported MIC (μg/mL)Source
Dichloro aniline (B41778) substituted pyrazoleS. aureus0.78–1.56 nih.gov
Chlorofluoro substituted pyrazoleS. aureus1.56 nih.gov
Trifluoromethyl substituted pyrazoleMRSA3.12 nih.gov
Dichloro aniline substituted pyrazoleB. subtilis<0.78 nih.gov
3,5-Bis(trifluoromethyl)phenyl pyrazole derivativesGram-positive bacteriaAs low as 0.25 mdpi.com
4-Bromo-3-chloro-aniline-substituted pyrazoleS. aureus (including MRSA)As low as 0.5 mdpi.com
4-Bromo-3-chloro-aniline-substituted pyrazoleEnterococci1 mdpi.com
N-methyl-N-m-tolyl hydrazone derivativeEnterococci, B. subtilis, S. epidermidisAs low as 0.78 nih.gov
N,N-diphenyl derivativeGram-positive bacteria0.78–1.56 nih.gov

A critical area of research is the efficacy of these novel compounds against multidrug-resistant pathogens, which pose a serious threat to public health. nih.gov Trifluoromethylated pyrazoles have shown remarkable potency against clinically important resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govresearchgate.net

Several N-(trifluoromethyl)phenyl and 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives have been identified as potent growth inhibitors of MRSA. mdpi.comnih.govrsc.org Some of these compounds are also highly effective against various strains of enterococci, including Enterococcus faecalis and drug-resistant clinical isolates of Enterococcus faecium. mdpi.comnih.govresearchgate.net This activity against pathogens that are notoriously difficult to treat underscores the therapeutic potential of this class of compounds. nih.govresearchgate.net

Bacterial biofilms, which are communities of bacteria embedded in a self-produced matrix, are a major cause of persistent and chronic infections due to their high tolerance to conventional antibiotics. mdpi.comnih.gov A significant finding is the ability of trifluoromethylated pyrazoles not only to kill planktonic (free-floating) bacteria but also to inhibit the formation of and eradicate established biofilms. mdpi.comnih.govnih.gov

Studies have demonstrated that certain N-(trifluoromethyl)phenyl substituted pyrazoles can prevent biofilm development by MRSA and E. faecalis. nih.govresearchgate.netrsc.org Furthermore, these compounds were found to be effective at destroying preformed biofilms, in some cases proving more potent than the antibiotic vancomycin. nih.govrsc.org The efficacy against biofilms is often measured by the Minimum Biofilm Eradication Concentration (MBEC).

Compound IDBacterial StrainMBEC (μg/mL)Source
Compound 11S. aureus2 mdpi.com
Compound 11E. faecalis4 mdpi.com
Compound 28S. aureus / E. faecalisAs low as 1 mdpi.com
Compound 29S. aureus / E. faecalisAs low as 1 mdpi.com

Antibacterial Efficacy (e.g., against Gram-Positive and Gram-Negative Strains)

Macromolecular Synthesis Inhibition Studies for Mode of Action Elucidation

Investigations into the mode of action of certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have revealed their impact on macromolecular synthesis. Studies on these compounds, which are structurally related to 5-phenyl-3-(trifluoromethyl)pyrazole, have demonstrated a wide array of inhibitory effects. This suggests that their mechanism of action may involve targeting cellular functions at a global level. researchgate.netrsc.orgnih.govresearchgate.net The broad-ranging inhibition of macromolecular synthesis points towards multiple or key targets within bacterial cells, offering a potential strategy to combat antibiotic resistance. researchgate.netrsc.orgnih.govresearchgate.net

Antifungal Efficacy

The this compound scaffold is a key component in a number of derivatives exhibiting significant antifungal properties. For instance, a series of novel N-(substituted pyridinyl)-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide analogues have been synthesized and evaluated for their in vitro antifungal activity against various phytopathogenic fungi. nih.gov

In one study, it was noted that the antifungal activity of synthesized pyrazole carboxamide compounds was significantly reduced when the methyl group at the N-1 position of the pyrazole ring was replaced by a phenyl group. nih.gov However, other research on 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives has demonstrated excellent antifungal activity against several plant pathogens. acs.org These compounds are believed to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a mode of action that disrupts the mitochondrial respiratory chain in fungi. acs.org Molecular docking studies have suggested that these novel 5-trifluoromethyl-pyrazole-4-carboxamide derivatives can effectively bind within the active site of the SDH enzyme. acs.org

The antifungal potential of pyrazole derivatives has been widely reported, with research indicating their effectiveness against a spectrum of fungal pathogens. nih.govijpba.infosemanticscholar.orgjournaljpri.commdpi.comresearchgate.net The presence of a trifluoromethyl group is often a key feature in these active compounds. mdpi.comtandfonline.com

Table 1: Antifungal Activity of a this compound Derivative

Compound Pathogen EC₅₀ (µg/mL)
10j Gibberella zeae >100
10j Fusarium oxysporum >100
10j Cytospora mandshurica >100

Data for N-(5-Chloropyridin-2-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (10j). nih.gov

Antiviral Properties (e.g., West Nile Virus NS2B-NS3 Proteinase Inhibition, Anti-Tobacco Mosaic Virus)

The structural motif of this compound is of interest in the development of antiviral agents. Research has focused on the inhibitory potential of pyrazole derivatives against various viruses, including the West Nile Virus (WNV) and the Tobacco Mosaic Virus (TMV). nih.govnih.gov

The NS2B-NS3 protease of the West Nile virus is a crucial enzyme for viral replication, making it a prime target for antiviral therapies. umass.eduresearchgate.netmonash.edunih.gov Pyrazole ester derivatives have been identified as allosteric inhibitors of this protease. umass.eduresearchgate.net These compounds, while active against both WNV and Dengue virus (DENV) proteases, have been noted for their instability. researchgate.net

In the realm of plant pathology, pyrazole derivatives have been investigated for their activity against the Tobacco Mosaic Virus (TMV). researchgate.netnih.govnih.gov A series of novel pyrazole amide derivatives were designed to target the TMV coat protein (PC). nih.govresearchgate.net Bioassays revealed that these compounds exhibited varying degrees of curative and protective effects against TMV. researchgate.netnih.gov

Table 2: Anti-TMV Activity of a Pyrazole Amide Derivative

Compound Curative Rate (%)
3p 86.5

Data for a specific pyrazole amide derivative at 500 µg/mL. nih.gov

Antiproliferative and Anticancer Research

The core structure of this compound is a recurring feature in compounds investigated for their antiproliferative and anticancer activities. nih.govnih.gov A study focusing on the cytotoxic effects of various pyrazole compounds evaluated 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (referred to as L3) against a panel of human cancer cell lines. nih.gov This research found that compound L3 displayed moderate cytotoxicity against the CFPAC-1 pancreatic cancer cell line and the MCF-7 breast cancer cell line. nih.gov However, the study concluded that none of the tested pyrazole compounds, including L3, were more active than the standard chemotherapeutic drugs, cisplatin (B142131) and gemcitabine. nih.gov

Other research has explored more complex derivatives. For example, 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] researchgate.netrsc.orgnih.govresearchgate.nettetrazepin-4-(3H)-one demonstrated significant antiproliferative activity against various cancer cell lines, including those resistant to conventional therapies. nih.gov This particular derivative was found to be active against P-glycoprotein expressing cells and a K562 cell line resistant to apoptosis, with GI₅₀ values of 14 and 18 µM, respectively. nih.gov Furthermore, it showed a GI₅₀ value of 2.3 µM against WiDR cells that overexpress the DNA repair protein MGMT. nih.gov The mechanism of action for some pyrazole derivatives has been linked to the depolymerization of microtubules. nih.gov

Table 3: Cytotoxicity of 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)

Cell Line Cancer Type Half-maximal Effective Concentration (µM)
CFPAC-1 Pancreatic 61.7 ± 4.9
MCF-7 Breast 81.48 ± 0.89

nih.gov

Central Nervous System (CNS) Activity (e.g., Cannabinoid Receptor Antagonism)

The this compound framework has been utilized in the design of ligands for central nervous system targets, notably cannabinoid receptors. nih.govresearchgate.netnih.gov The cannabinoid receptors, CB1 and CB2, are implicated in a variety of physiological processes, and their modulation is a key area of therapeutic research. nih.gov

A study focusing on the synthesis of pyrazole derivatives with meta- and para-substituted pentafluorosulfanyl (SF₅) aniline groups at the 3-position of the pyrazole ring compared these compounds to their exact trifluoromethyl (CF₃) and tert-butyl analogues. rsc.org The research found that the SF₅ pyrazoles generally exhibited slightly higher or equivalent CB1 receptor affinity, which was in the nanomolar range, and greater selectivity towards the CB2 receptor when compared to the CF₃ and tert-butyl counterparts. rsc.org Functional assays determined that all the tested SF₅ and CF₃ compounds behaved as CB1 neutral antagonists. rsc.org This research highlights the potential of using the trifluoromethyl group, and its bioisostere the pentafluorosulfanyl group, in the development of cannabinoid receptor ligands. rsc.org

Other Investigated Biological Activities

The antioxidant properties of pyrazole derivatives, including those with a trifluoromethyl substituent, have been a subject of scientific inquiry. nih.govnih.govscielo.brscite.ainih.govresearchgate.netnih.gov A study on a series of 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-carboxyamidepyrazoles (TFDPs) investigated their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govscielo.brresearchgate.net

The results indicated that 3-ethyl- and 3-propyl-TFDP derivatives possessed antioxidant activity, with IC₅₀ values of 39 mM and 163 mM, respectively. nih.govscielo.br While these compounds demonstrated the ability to neutralize the DPPH radical, their antioxidant activity was considered slight, particularly in comparison to the standard antioxidant, ascorbic acid. scielo.br The study also noted that the mechanism of action for the observed antipyretic effects of these compounds did not involve the classic inhibition of the COX pathway. nih.govscielo.br

Table 4: Antioxidant Activity of 5-trifluoromethyl-4,5-dihydro-1H-pyrazole Derivatives

Compound DPPH Radical Scavenging IC₅₀ (mM)
3-Ethyl-TFDP 39 (25-62)
3-Propyl-TFDP 163 (136-196)

nih.govscielo.br

Research into Antidiabetic Applications

While direct research on "this compound" for antiglaucoma applications is not prominent in the available scientific literature, derivatives containing the trifluoromethyl-pyrazole motif have been investigated for their potential as antidiabetic agents. This research has primarily focused on the inhibition of key enzymes involved in glucose metabolism.

A study on a series of 1-phenyl-5-substituted-3-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole derivatives explored their potential as α-glucosidase inhibitors. α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose, and its inhibition can help manage postprandial hyperglycemia, a common issue in type 2 diabetes. The research indicated that these pyrazoline derivatives demonstrated notable inhibitory activity against α-glucosidase, suggesting a potential therapeutic application in diabetes management. arvojournals.org

Another area of investigation for pyrazole derivatives in diabetes research is their role as multi-target agents. sigmaaldrich.com Research has shown that certain pyrazole-based compounds can exhibit significant antidiabetic potency through various mechanisms, including the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. sigmaaldrich.com The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability and binding affinity to target proteins. nih.gov

Table 1: Investigated Pyrazole Derivatives with Antidiabetic Potential

Derivative Class Target Investigated Effect
1-phenyl-5-substituted-3-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole α-glucosidase Inhibition of the enzyme, potentially reducing postprandial hyperglycemia. arvojournals.org
Pyrazole-triazole hybrids DPP-4 enzyme Potent inhibition of the enzyme, a mechanism for improving glucose control. sigmaaldrich.com
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) α-glucosidase, α-amylase Potent inhibition of both enzymes, comparable to Acarbose. arvojournals.org
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) α-glucosidase, α-amylase Potent inhibition of both enzymes, comparable to Acarbose. arvojournals.org

Factor Xa Inhibition for Thrombosis Treatment

A significant area of pharmacological research for this compound derivatives has been in the development of anticoagulants, specifically as inhibitors of Factor Xa (FXa). researchgate.net Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of fibrin (B1330869) clots. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. researchgate.net

Two notable compounds based on the this compound scaffold that have been extensively studied as Factor Xa inhibitors are DPC423 and Razaxaban.

DPC423 (1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) was identified as a highly potent, selective, and orally bioavailable inhibitor of Factor Xa. Research efforts focused on optimizing the pyrazole core and its substituents to enhance its pharmacological properties. The replacement of a highly basic benzamidine (B55565) group with a less basic benzylamine (B48309) moiety was a key modification that improved its profile. DPC423 was selected for clinical development due to its promising preclinical data.

Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxamide) is another potent and selective Factor Xa inhibitor built upon a pyrazole scaffold. The development of Razaxaban involved modifications to a series of pyrazole Factor Xa inhibitors to improve selectivity and pharmacokinetic properties. The introduction of an aminobenzisoxazole as a P1 ligand resulted in enhanced selectivity for Factor Xa over other proteases like trypsin. X-ray crystallography studies of Razaxaban bound to Factor Xa revealed key interactions, such as the pyrazole N-2 nitrogen interacting with the backbone of Gln192 in the enzyme's active site. Although a promising candidate, the development of Razaxaban was eventually discontinued.

Table 2: this compound Derivatives as Factor Xa Inhibitors

Compound Name Chemical Name Key Research Findings
DPC423 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide A highly potent, selective, and orally active Factor Xa inhibitor. Chosen for clinical development.
Razaxaban 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxamide A potent and selective Factor Xa inhibitor with improved selectivity over trypsin. Its development was discontinued.

Agrochemical and Plant Biology Research Applications

Herbicidal Applications of Trifluoromethyl Pyrazoles

Derivatives of trifluoromethyl pyrazole (B372694) are recognized for their potent herbicidal properties, offering effective weed control solutions in agriculture. chemimpex.com Research has led to the development of various pyrazole-containing compounds for both pre- and post-emergence applications. researchgate.net

The herbicidal action of trifluoromethyl pyrazole derivatives is often attributed to their ability to inhibit specific enzymes crucial for plant growth. The trifluoromethyl group at the 3-position of the pyrazole ring is considered critical for this activity.

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition : In recent years, herbicides that inhibit protoporphyrinogen oxidase (PPO) have been rapidly developed due to their high activity and low toxicity. researchgate.net Certain phenylpyrazole derivatives containing strobilurin moieties are speculated to act as PPO inhibitors. nih.gov

Very-Long-Chain Fatty Acid (VLCFA) Inhibition : Some pyrazole herbicides function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). The trifluoromethyl group can enhance the binding of the compound to the target enzyme, VLCFA synthase. Pyroxasulfone (B108660), a Group 15 herbicide, is a notable example that utilizes this mechanism for pre-emergent weed control.

This selective action allows for the control of a variety of weeds while minimizing damage to crops, thereby improving agricultural yields. chemimpex.com

Several studies have demonstrated the efficacy of trifluoromethyl pyrazole derivatives as post-emergent herbicides.

In one study, a series of novel 5-arylmethoxy phenylpyrazole derivatives were synthesized and tested. researchgate.net These compounds showed excellent herbicidal activities in post-emergence treatments against weeds like Abutilon theophrasti and Amaranthus retroflexus at an application rate of 1500 g/ha. researchgate.net Specifically, the compound 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-(trifluoromethyl)-1H-pyrazole achieved 95% inhibition of Abutilon theophrasti at a much lower dosage. researchgate.net

Another research effort focused on pyrazole derivatives containing a phenylpyridine moiety. nih.gov When applied post-emergence at 150 g/ha, compounds 6a and 6c from this series demonstrated 50% inhibition against the grass weed Setaria viridis, a result slightly superior to the commercial herbicide pyroxasulfone. nih.gov These findings suggest that such derivatives could serve as lead compounds for developing new post-emergence herbicides. nih.gov

Compound/ClassTarget Weed(s)Activity/Inhibition RateReference
5-arylmethoxy phenylpyrazole derivativesAbutilon theophrasti, Amaranthus retroflexusExcellent activity at 1500 g/ha researchgate.net
4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-(trifluoromethyl)-1H-pyrazoleAbutilon theophrasti95% inhibition researchgate.net
Phenylpyridine-pyrazole derivatives (6a, 6c)Setaria viridis50% inhibition at 150 g/ha nih.gov

Fungicidal Applications

The trifluoromethyl pyrazole structure is a key pharmacophore in the design of novel fungicides. rsc.org Research has focused on pyrazole carboxamide derivatives, which have shown significant potential in controlling a broad spectrum of plant pathogens. arabjchem.org

A study on 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives revealed excellent in vitro antifungal activity. arabjchem.org The mechanism of action for one promising compound, Y13 , was found to involve the disruption of the fungal cell membrane, which differs from the mechanism of traditional amide fungicides. arabjchem.org In previous work, related 5-trifluoromethyl-4-pyrazole carboxamide derivatives were investigated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. arabjchem.orgacs.org

Another study synthesized phenylethanol derivatives linked to a trifluoromethyl pyrazole group. rsc.org Compound 6i from this series exhibited potent activity against Botrytis cinerea, causing the fungal mycelium to become wrinkled and twisted by disrupting the cell membrane's permeability. rsc.org

The table below summarizes the in vitro efficacy of selected trifluoromethyl pyrazole derivatives against various phytopathogenic fungi.

CompoundTarget FungusEC₅₀ (mg/L or µg/mL)Reference
Y13 Gibberella zeae13.1 mg/L arabjchem.org
Y13 Botrytis dothidea14.4 mg/L arabjchem.org
Y13 Fusarium prolifeatum13.3 mg/L arabjchem.org
Y13 Fusarium oxysporum21.4 mg/L arabjchem.org
7a Gibberella zeae1.8 µg/mL acs.org
7c Fusarium oxysporum1.5 µg/mL acs.org
7c Cytospora mandshurica3.6 µg/mL acs.org
7f Phytophthora infestans6.8 µg/mL acs.org
6i Botrytis cinerea6.05 µg/mL rsc.org
Pyrimethanil (Control) Botrytis cinerea15.91 µg/mL rsc.org

Insecticidal and Acaricidal Activities

Phenylpyrazole-based compounds are widely utilized as insecticides, primarily by acting as antagonists of gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride (GluCl) channels in insects. nih.gov The introduction of a trifluoromethyl group is a common strategy in the design of these pesticides.

Novel phenylpyrazole derivatives featuring a trifluoromethylselenyl moiety have demonstrated good insecticidal activity against Aedes albopictus and the diamondback moth, Plutella xylostella. nih.gov In laboratory assays, compounds 5 and 6 from this series achieved mortality rates of 87% and 93%, respectively, against P. xylostella at a concentration of 50 mg/L. nih.gov

Other research has focused on modifying the amide portion of the phenylpyrazole structure. One study synthesized analogues where the methyl group on the amide nitrogen was replaced with an acyl group, leading to compounds with outstanding insecticidal and acaricidal properties. nih.gov Compound A15 was particularly effective, with low LC₅₀ values against the carmine (B74029) spider mite (Tetranychus cinnabarinus), P. xylostella, and the green peach aphid (Myzus persicae). nih.gov Its mode of action is believed to involve binding to the GABA receptor. nih.gov Additionally, certain diamide (B1670390) compounds combining pyrazolyl and polyfluoro-substituted phenyl groups have shown good acaricidal activity against Tetranychus cinnabarinus and insecticidal effects against Plutella xylostella. mdpi.com

CompoundTarget PestActivity MetricValueConcentrationReference
5 Plutella xylostellaMortality87%50 mg/L nih.gov
6 Plutella xylostellaMortality93%50 mg/L nih.gov
A15 Tetranychus cinnabarinusLC₅₀0.58-0.91 mg/L (range for A12-A17)N/A nih.gov
A15 Plutella xylostellaLC₅₀0.29 mg/LN/A nih.gov
A15 Myzus persicaeLC₅₀3.10 mg/LN/A nih.gov
I-1, II-a-15, III-30 Plutella xylostellaInhibition Rate>80%400 µg/mL mdpi.com

Plant Growth Regulation and Phytohormone Response Modulation

Beyond pest control, pyrazole derivatives have been identified as modulators of plant growth and development, specifically by influencing phytohormone signaling pathways.

The "triple response" of Arabidopsis thaliana seedlings grown in the dark is a classic bioassay for identifying compounds with ethylene-like activity. researchgate.netnih.govresearchgate.net This response is characterized by the inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook. nih.govresearchgate.net

Chemical screening has identified pyrazole derivatives that can induce this phenotype. A compound named EH-1 was discovered to have promising activity in triggering the triple response. researchgate.net Further structure-activity relationship studies led to the synthesis of more potent analogues. jst.go.jp One such derivative, 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide (C26) , was found to be highly active. researchgate.netjst.go.jp At a concentration of 10 µM, C26 induced an exaggerated apical hook with a curvature of 300±23 degrees, significantly more pronounced than the ethylene (B1197577) precursor ethephon (B41061) (128±19 degrees) and the untreated control (58±16 degrees). researchgate.netjst.go.jp

Another derivative, EH-DF , also showed biological activity, reducing hypocotyl length from 9.2±0.7 mm to 2.4±0.2 mm and increasing the apical hook curvature from 60±16 degrees to 245±35 degrees at a 30 µM concentration. researchgate.net These findings highlight the potential of pyrazole derivatives as chemical tools to study ethylene signaling in plants. researchgate.net

CompoundConcentrationEffect on Apical Hook Curvature (degrees)Effect on Hypocotyl Length (mm)Reference
C26 10 µM300 ± 23Not specified researchgate.netjst.go.jp
Ethephon (Control) 10 µM128 ± 19Not specified researchgate.netjst.go.jp
EH-DF 30 µM245 ± 35Reduced to 2.4 ± 0.2 (from 9.2 ± 0.7) researchgate.net
Untreated Control N/A58 ± 16 / 60 ± 169.2 ± 0.7 researchgate.netjst.go.jp

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. For derivatives of 5-phenyl-3-(trifluoromethyl)pyrazole, docking simulations are instrumental in identifying potential biological targets and elucidating binding modes at the atomic level.

Research on analogous pyrazole (B372694) structures demonstrates the power of this approach. For instance, novel 5-phenyl-1H-pyrazol derivatives have been designed and evaluated as potential inhibitors of the BRAF V600E mutant kinase, a key target in cancer therapy. rsc.org Docking simulations revealed that active compounds bind tightly within the BRAF V600E active site, providing a structural basis for their inhibitory action. rsc.org Similarly, studies on other pyrazole series have used docking to predict interactions with a range of enzymes, including:

Cyclooxygenase (COX): Molecular modeling has been used to predict the binding patterns of N1-substituted pyrazoles within COX enzymes, helping to explain their anti-inflammatory activity. tandfonline.com

Kinases: Docking of pyrazole derivatives into the crystal structures of cyclin-dependent kinases (CDK1/CDK2) has helped to rationalize their binding modes and structure-activity relationships as potential anticancer agents. nih.gov

Mycobacterium tuberculosis enzymes: Computational studies, including docking, have been employed to evaluate diarylpyrazole derivatives as inhibitors of Mtb CYP121A1, a crucial enzyme for the bacterium's survival. rsc.org

Phosphodiesterases (PDEs): Virtual screening of fluorinated pyrazoles against PDE5 has been performed using molecular docking to identify potential inhibitors. researchgate.net

These studies collectively show that the pyrazole scaffold serves as a versatile framework for designing enzyme inhibitors. Docking simulations for this compound would typically involve placing the molecule into the active sites of such validated targets to predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts, driven by the phenyl and trifluoromethyl groups.

In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction is a critical step in early-stage drug discovery, allowing researchers to computationally estimate the pharmacokinetic properties of a compound and identify potential liabilities before synthesis. For pyrazole derivatives, various computational models are used to predict properties like drug-likeness, oral bioavailability, and metabolic stability. rsc.orgnih.gov

Studies on libraries of pyrazole derivatives frequently employ these tools. For example, computational analyses of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been used to calculate and analyze their pharmacokinetic and toxicity profiles. rsc.org In other work, ADME predictions for newly designed pyrazole-based compounds revealed that they possess drug-like and lead-like properties. nih.gov A common finding is that many pyrazole derivatives are predicted to have good oral bioavailability. mdpi.comnih.gov The SwissADME server is a widely used tool for these predictions, assessing parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and adherence to drug-likeness rules like Lipinski's Rule of Five. alrasheedcol.edu.iqnih.gov

The trifluoromethyl group in this compound is known to significantly influence ADME properties, often by increasing lipophilicity and metabolic stability. A representative in silico profile for a molecule with this core structure would be generated to assess its potential as a drug candidate.

PropertyPredicted Value/DescriptorSignificance
Molecular Weight~212.18 g/molAdheres to Lipinski's Rule of Five (<500)
LogP (Lipophilicity)~3.0-3.5Indicates good membrane permeability
Topological Polar Surface Area (TPSA)~30-40 ŲPredicts good intestinal absorption and BBB penetration
Hydrogen Bond Donors1Adheres to Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors3 (N, N, 3x F)Adheres to Lipinski's Rule of Five (≤10)
Oral BioavailabilityHighPredicted to be well-absorbed from the GI tract

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Reactivity Assessment

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound and related compounds, DFT calculations provide deep insights into reaction mechanisms, regioselectivity, and tautomeric stability.

A key aspect of pyrazole chemistry is the potential for tautomerism. DFT calculations at the B3LYP/6-31G**(d) level have been used to justify the regioselectivity of N-substitution reactions in 3-substituted pyrazoles. acs.org These studies show that the electronic nature of the substituents dictates the most favorable site for alkylation or arylation. acs.org The presence of the strongly electron-withdrawing trifluoromethyl group on the pyrazole ring significantly influences its reactivity and the stability of its tautomers.

Furthermore, DFT has been applied to elucidate complex reaction pathways. For example, it was used to provide a theoretical framework for the [3 + 2] annulation of heteroaryl carbonitriles with arylhydrazides, a method for synthesizing functionalized triazoles and oxadiazoles. acs.org DFT can map out transition states and reaction intermediates, allowing researchers to understand why a particular product is formed, which is essential for optimizing synthetic protocols for complex molecules like substituted pyrazoles.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical computations, including but not limited to DFT, are employed to perform a detailed analysis of the electronic properties of pyrazole derivatives. These studies are crucial for understanding how substituents like the phenyl and trifluoromethyl groups modulate the molecule's fundamental characteristics.

Key properties investigated include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict chemical reactivity and the molecule's behavior in electronic applications. The electron-withdrawing CF3 group is expected to lower the energy levels of both HOMO and LUMO, impacting the molecule's electron-accepting capabilities.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would show negative potential around the pyrazole nitrogens and the fluorine atoms, while the pyrazole NH proton would be a site of positive potential.

Vibrational Analysis: Quantum chemical methods can calculate theoretical vibrational spectra (IR and Raman), which, when compared with experimental data, help to confirm the molecular structure. researchgate.net

These computational analyses provide a quantitative basis for the well-known effects of trifluoromethyl substitution, such as enhanced stability and altered lipophilicity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Pyrazole Derivatives

Molecular Dynamics (MD) simulations extend this static picture by modeling the atomic movements of the molecule over time. MD is particularly valuable for:

Confirming Docking Poses: After a ligand is docked into a protein's active site, MD simulations can assess the stability of the predicted binding mode. Studies on pyrazole-based inhibitors have used MD to confirm that the ligand remains stably bound within the target pocket. tandfonline.comnih.gov

Simulating Polymer Dynamics: For material science applications, MD simulations can model the behavior of polymers incorporating pyrazole units, helping to understand their structural and dynamic properties. youtube.com

Prediction of Biological Activity through Advanced Computational Models

Beyond single-target docking, advanced computational models are used to predict the biological activity of novel compounds based on their structural features. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this area.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For pyrazole derivatives, both 2D- and 3D-QSAR models have been developed to predict their efficacy against various targets:

Anticancer Activity: 2D-QSAR models have been successfully used to predict the anticancer activity (pIC50 values) of in-house synthesized pyrazole derivatives against a panel of cancer cell lines. nih.gov These models use molecular descriptors to identify which structural features are essential for enhancing activity. nih.gov

Insecticidal Activity: A 3D-QSAR model was built for novel "phenyl-pyrazoline-oxadiazole" derivatives to understand the pharmacophore requirements for potent insecticidal activity. nih.gov The model revealed that introducing electron-donating groups at specific positions could further enhance potency. nih.gov

These models, along with pharmacophore mapping and virtual screening, allow for the rational design of new pyrazole derivatives with improved biological profiles. nih.gov The 1,3-diphenyl-pyrazole scaffold, in particular, has been identified as a useful framework for potent and targeted anticancer candidates. nih.gov

Theoretical Investigations of Photophysical Properties and Photoswitching Behavior

The introduction of a trifluoromethyl group can have a profound impact on the photophysical properties of a molecule, making trifluoromethylated pyrazoles attractive candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Theoretical investigations are essential for understanding and predicting these properties:

Electroluminescence: Computational studies on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have explored their optical characteristics for use as emitters in OLEDs. These compounds can exhibit bright bluish-green electroluminescence, and theoretical models help correlate their structure with emission wavelengths and efficiency. mdpi.com

Aggregation-Induced Emission (AIE): The combination of a planar aromatic system (like pyrene) with trifluoromethyl units can lead to AIE, where molecules become highly emissive upon aggregation. Theoretical studies help to rationalize how π–π stacking and interactions involving the CF3 group drive this phenomenon. rsc.org

Photostability and Photoswitching: The CF3 group can enhance the photostability of molecules. nih.gov In the context of photoswitches, which reversibly convert between two states under light, theoretical calculations are used to predict isomerization yields and the half-lives of different states, with the trifluoromethyl group often having a valuable influence on these parameters.

Advanced Applications and Emerging Research Frontiers

Materials Science Applications

The exploration of 5-phenyl-3-(trifluoromethyl)pyrazole and its derivatives in materials science is a growing field, with research focused on creating novel materials with tailored electronic and physical properties.

The this compound framework serves as a critical building block in the synthesis of advanced materials. It is particularly noted for its use in creating polymers that exhibit enhanced thermal and chemical resistance, making them suitable for high-performance applications chemimpex.com. The incorporation of the trifluoromethyl group often imparts greater stability and specific electronic characteristics to the resulting materials.

Research into related structures, such as 6-CF3-1H-pyrazolo[3,4-b]quinolines containing phenyl groups, highlights the potential for developing materials for optoelectronic applications, including photovoltaics and electroluminescence mdpi.com. The strategic placement of phenyl and methyl groups on the pyrazole (B372694) core allows for the modulation of emission properties and energy levels (HOMO/LUMO), demonstrating the tunability of materials derived from this chemical family mdpi.com. These pyrazoloquinoline derivatives have been successfully employed as emitters in Organic Light-Emitting Diodes (OLEDs), producing bright bluish-green light mdpi.com.

Table 8.1: Applications of Pyrazole Derivatives in Materials Science
Derivative ClassApplicationKey Properties
Polymers containing this compoundHigh-performance polymersEnhanced thermal and chemical resistance chemimpex.com
Phenyl-decorated 6-CF3-1H-pyrazolo[3,4-b]quinolinesPhotovoltaics, Electroluminescence (OLEDs)Tunable emission properties, photoinduced charge transfer mdpi.com
Arylazo-3,5-bis(trifluoromethyl)pyrazolesPhotoswitchable materials, Smart windows, Data storageReversible photoisomerization, high stability of isomers acs.orgnih.gov

A significant area of research involves arylazo-substituted trifluoromethyl pyrazoles, which function as molecular photoswitches acs.orgnih.gov. These molecules can reversibly convert between two isomeric states (E and Z) upon exposure to light, a property valuable for applications ranging from data storage to smart windows nih.gov. The presence of trifluoromethyl groups on the pyrazole ring has a valuable influence on this photoswitching behavior acs.orgnih.gov.

Studies on arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles have shown they exhibit very long half-lives (on the order of days in DMSO), which is a desirable characteristic for a photoswitch acs.orgnih.gov. The photophysical properties can be fine-tuned by altering substituents on the pyrazole core, which affects the isomerization yield and stability of the isomers acs.orgnih.gov. Furthermore, metal complexes derived from fluorinated pyrazolates, such as those with copper, silver, and gold, have been shown to exhibit bright luminescence in a frozen state when exposed to UV radiation, suggesting potential applications in light-emitting devices uta.edu.

Table 8.2: Photophysical Properties of Trifluoromethyl-Substituted Pyrazole Derivatives
Compound TypePropertyObservationReference
Arylazo-1H-3,5-bis(trifluoromethyl)pyrazolesPhotoswitchingReversible E-Z isomerization under light irradiation. acs.orgnih.gov
Arylazo-1H-3,5-bis(trifluoromethyl)pyrazolesIsomer StabilityVery long half-lives (days) in DMSO. acs.orgnih.gov
{[3,5-(3,5-(CF3)2Ph)2Pz]Cu}3 / {[3,5-(3,5-(CF3)2Ph)2Pz]Ag}3LuminescenceLight green emission at 77 K under UV light. uta.edu
{[3,5-(3,5-(CF3)2Ph)2Pz]Au}3LuminescenceBright blue emission at 77 K under UV light. uta.edu
Phenyl-decorated pyrazoloquinolinesFluorescenceBluish-green emission (481–506 nm) in OLED devices. mdpi.com

Coordination Chemistry: Role as Ligands for Transition Metals

Pyrazoles and their deprotonated form, pyrazolates, are versatile ligands in coordination chemistry due to the electron-donating nitrogen atoms in their five-membered ring uta.eduresearchgate.net. The introduction of fluorinated substituents, such as the trifluoromethyl group in this compound, enhances properties like volatility, thermal stability, and oxidative stability in the resulting metal complexes uta.edu.

Pyrazolate anions have been successfully used to synthesize trinuclear complexes with monovalent coinage metals (Cu(I), Ag(I), Au(I)) uta.edu. For instance, a heavily fluorinated pyrazole ligand, 3,5-bis(3,5-(trifluoromethyl)phenyl)pyrazole, forms stable trinuclear metal pyrazolate complexes that exhibit fascinating luminescent properties uta.edu. These coordination compounds are being investigated for their potential use in light-emitting applications uta.edu. Research has also documented the synthesis of various transition metal complexes with 3-phenyl-pyrazole derivatives, including those with Co, Ni, Cu, Zn, and Cd, highlighting the broad utility of this class of ligands researchgate.net.

Environmental Science: Potential in Bioremediation and Pollutant Degradation

The application of this compound in environmental science is an emerging area. Currently, its primary documented use is in environmental monitoring, where it can be utilized in analytical methods for the detection of specific pollutants in air and water samples chemimpex.com. This application aids in efforts to monitor and assess environmental quality chemimpex.com.

While pyrazole derivatives are known to possess a wide range of biological activities, their specific application in bioremediation or the microbial degradation of pollutants has not been extensively reported in the available literature. The stability of the trifluoromethyl group, which is advantageous in many applications, may present challenges for biodegradation pathways. Further research is needed to explore the potential of this compound and its derivatives in environmental remediation technologies.

Role as Key Chemical Intermediates in Complex Molecule Synthesis

One of the most significant roles of this compound is as a key chemical intermediate for the synthesis of more complex molecules across various industries. Its unique structure makes it a valuable building block for creating a diverse array of functional compounds.

In agricultural chemistry, the compound is a crucial intermediate for producing herbicides and fungicides chemimpex.com. Derivatives like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol are used in the synthesis of commercial herbicides such as pyroxasulfone (B108660) google.com.

In the pharmaceutical sector, this pyrazole scaffold is a building block for novel therapeutic agents chemimpex.com. It is used to synthesize compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties chemimpex.comnih.govnih.gov. For example, a pyrazole aldehyde derived from a related trifluoromethylated precursor was used to generate a library of 30 different aniline (B41778) derivatives, many of which showed potent activity against drug-resistant bacteria like MRSA nih.govnih.govmdpi.com. The trifluoromethyl group is often strategically included to improve the pharmacodynamic and pharmacokinetic properties of the final drug candidates nih.gov.

Modern synthetic methods, such as (3+2)-cycloaddition reactions and multi-component reactions, frequently employ trifluoromethylated pyrazole precursors to efficiently construct complex, poly-functionalized heterocyclic systems nih.govacs.org.

Table 8.3: this compound as a Chemical Intermediate
IndustryTarget Molecule ClassSpecific Examples/ApplicationsReference
AgrochemicalsHerbicides, FungicidesIntermediate for products like pyroxasulfone. chemimpex.comgoogle.com
PharmaceuticalsAnti-inflammatory AgentsBuilding block for novel therapeutics. chemimpex.comnih.gov
PharmaceuticalsAnti-cancer AgentsSynthesis of BRAF inhibitors and other potential anti-cancer drugs. chemimpex.comnih.gov
PharmaceuticalsAntimicrobial AgentsSynthesis of potent inhibitors of MRSA and other bacteria. nih.govnih.govmdpi.com
Organic SynthesisComplex HeterocyclesPrecursor for polysubstituted pyrazoles and pyrazolo[1,5-a] chemimpex.comchemicalbook.comdiazepines. nih.govresearchgate.net

Derivatization for Analytical Method Development (e.g., as Fluorigenic Labels)

The structural and photophysical characteristics of this compound and its derivatives suggest a strong potential for their use in the development of advanced analytical methods. The compound is already noted for its utility in analytical chemistry for detecting certain pollutants chemimpex.com.

While not explicitly documented as a fluorigenic label, the derivatization of this scaffold holds promise for such applications. The trifluoromethyl group can enhance stability and influence electronic properties, while the phenyl and pyrazole rings provide a platform for further functionalization nih.govnih.gov. Research has shown that various derivatives, particularly metal complexes and extended π-systems, exhibit significant fluorescence and luminescence mdpi.comuta.edu. This inherent photophysical activity is a key requirement for a fluorigenic label, which is a molecule that becomes fluorescent after reacting with a specific analyte. The development of this compound derivatives designed to react selectively could lead to new and sensitive probes for biochemical and environmental analysis.

Conclusions and Future Research Directions

Current Gaps and Unaddressed Research Questions in Pyrazole (B372694) Chemistry

Despite significant progress, several gaps remain in the comprehensive understanding and application of pyrazole chemistry. The synthesis of asymmetrically substituted pyrazoles often presents challenges in achieving high regioselectivity. nih.govmdpi.com While numerous methods exist for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, controlling the final substitution pattern remains a key area of investigation. nih.govresearchgate.net

Specifically for trifluoromethyl-substituted pyrazoles like 5-phenyl-3-(trifluoromethyl)pyrazole, there is a need for more efficient and environmentally friendly synthetic routes. researchgate.net Current methods can sometimes require harsh conditions or expensive catalysts. researchgate.net Furthermore, a deeper understanding of the structure-activity relationships (SAR) is required. While it's known that the trifluoromethyl group often enhances metabolic stability and binding affinity, the precise interplay between different substituents on the pyrazole ring is not always predictable. researchgate.net Unanswered questions also revolve around the long-term metabolic fate and potential off-target effects of these compounds, which are crucial for therapeutic and agrochemical development.

Prospective Avenues for Derivatization and Scaffold Modification

The versatility of the pyrazole scaffold provides vast opportunities for derivatization and modification to generate novel compounds with enhanced properties. nih.govresearchgate.net For this compound, future research could focus on several key areas of modification.

One promising avenue is the functionalization of the phenyl ring. Introducing various substituents—such as halogens, alkyl, or alkoxy groups—at different positions on the phenyl ring could significantly modulate the compound's electronic properties and steric profile, potentially leading to improved biological activity and selectivity. mdpi.com Another approach involves modification of the pyrazole core itself. While nucleophilic aromatic substitution on the pyrazole ring can be challenging due to its π-excessive character, recent advances in catalysis could open new pathways for direct C-H functionalization. mdpi.com

Furthermore, creating hybrid molecules by linking the pyrazole scaffold to other pharmacologically active moieties is a strategy that has shown considerable success. nih.gov For instance, attaching fragments known to interact with specific biological targets could lead to the development of dual-action drugs or pesticides with novel mechanisms of action.

Translational Research Opportunities for Therapeutic and Agrochemical Development

The translation of promising pyrazole-based compounds from the laboratory to clinical or agricultural use presents significant opportunities. Pyrazole derivatives have a well-documented history in drug development, with several approved drugs for various conditions. nih.govmdpi.com The structural features of this compound make it a valuable candidate for further investigation in several therapeutic areas. For instance, pyrazoles are known to inhibit various protein kinases, which are crucial targets in cancer therapy. nih.govmdpi.comresearchgate.net The development of pyrazole-based inhibitors for enzymes like α-amylase also shows promise for managing type 2 diabetes. tandfonline.comnih.gov

In the agrochemical sector, pyrazole carboxamides are widely used as fungicides and insecticides. chemimpex.comnih.gov The trifluoromethyl group in this compound can enhance the compound's pesticidal efficacy. chemimpex.com Research into novel pyrazole derivatives as herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) is an active area of development. acs.org Further translational research should focus on optimizing the efficacy and safety profiles of these compounds for specific applications, including ensuring crop safety and minimizing environmental impact. acs.org

Strategic Development for Novel Agents Targeting Specific Biological Pathways

The future of pyrazole-based drug and agrochemical development lies in the strategic design of agents that target specific biological pathways with high selectivity. nih.govconnectjournals.com This approach moves beyond broad-spectrum activity to create more precise and effective molecules. For this compound and its derivatives, this involves identifying and validating specific molecular targets.

For example, in oncology, pyrazoles can be designed to selectively inhibit kinases like JAK1, Aurora kinases, or Akt, which are often dysregulated in cancer cells. mdpi.com This requires a deep understanding of the target's three-dimensional structure to optimize the pyrazole scaffold for tight and selective binding. nih.gov Similarly, in agrochemicals, the focus is on developing insecticides that target specific insect receptors, such as the GABA receptor, or fungicides that inhibit essential fungal enzymes, while having minimal impact on non-target organisms. researchgate.net This targeted approach can help to overcome issues of resistance and improve the safety profile of new agents. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel pyrazole derivatives is greatly enhanced by the integration of advanced computational and experimental techniques. connectjournals.comresearchgate.net Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are invaluable for predicting the binding affinity and mode of interaction of pyrazole compounds with their biological targets. researchgate.nettandfonline.com These in silico approaches can screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.